N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-23(16-18-6-2-1-3-7-18)27-22-10-13-25-29(22)19-11-14-28(15-12-19)17-24-26-20-8-4-5-9-21(20)31-24/h1-10,13,19H,11-12,14-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYAALLOXHJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CC3=CC=CC=C3)CC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their death
Biological Activity
N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its IUPAC name, which reflects its intricate structure. The presence of various functional groups, such as the benzothiazole and pyrazole moieties, is significant for its biological interactions.
Molecular Structure
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound that contributes to the compound's biological activity. |
| Piperidine | A saturated six-membered ring that enhances binding affinity to biological targets. |
| Pyrazole | A five-membered ring known for its role in various pharmacological activities. |
| Phenylacetamide | Provides structural stability and influences the compound's lipophilicity. |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases and may also modulate G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound may share similar characteristics, potentially acting against various bacterial strains.
- Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests a promising avenue for further investigation into its anticancer effects.
- Neuroprotective Effects : There is emerging evidence that compounds containing piperidine and pyrazole rings may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole or pyrazole rings can significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., nitro) | Increase potency against specific targets |
| Alkyl groups on piperidine | Alter lipophilicity and bioavailability |
| Variations in phenyl group | Influence receptor binding affinity |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those structurally related to our compound. The results demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
Study 2: Anticancer Activity
In vitro assays showed that related compounds induced apoptosis in breast cancer cell lines through activation of caspase pathways. The study suggested a potential IC50 value around 20 µM for compounds with similar structural features .
Study 3: Neuroprotection
Research involving neuroprotective assays indicated that derivatives containing piperidine exhibited significant protective effects against oxidative stress-induced neuronal damage . The findings suggest a potential mechanism involving modulation of glutamate receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidinyl-pyrazole acetamide derivatives. Below is a comparative analysis with analogous molecules from recent literature:
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (Compound 41)
- Structure : Shares a pyrazole-acetamide core but replaces the benzothiazole-piperidine moiety with a thiazole ring and methyl-substituted phenyl group.
N-(1-Benzylpiperidin-4-yl)-2-(4-(2-Methyl-2H-Tetrazol-5-yl)Phenoxy)Acetamide
- Structure: Features a tetrazole ring instead of benzothiazole, linked to a phenoxy-acetamide group.
- Key Differences :
- The tetrazole group (a bioisostere for carboxylic acids) may enhance ionic interactions with target proteins.
- The benzyl-piperidine substitution differs in spatial orientation compared to the benzothiazole-methyl-piperidine chain in the target compound.
- Implications : Tetrazole-containing analogs often exhibit improved metabolic resistance but may show reduced blood-brain barrier penetration compared to benzothiazole derivatives .
N-(1-Benzylpiperidin-4-yl)-3-[1-{2-[(3-Methyl-1H-Pyrazol-5-yl)Amino]-2-Oxoethyl}-2,4-Dioxo-1,4-Dihydro-3(2H)-Quinazolinyl]Propanamide
- Structure: Incorporates a quinazolinone-propanamide extension instead of phenylacetamide, with a pyrazole-aminoethyl linker.
- Key Differences: The quinazolinone moiety introduces a planar, electron-deficient system, which could modulate kinase inhibition activity.
- Pharmacological Relevance: Quinazolinone derivatives are frequently associated with anticancer or anti-inflammatory activity, suggesting divergent therapeutic applications compared to the benzothiazole-based target compound .
Structural and Functional Implications
Electronic and Steric Effects
- Benzothiazole vs. Tetrazole/Thiazole : The benzothiazole group’s electron-rich nature may favor interactions with hydrophobic pockets in proteins, whereas tetrazole/thiazole groups prioritize polar or charged interactions.
- Piperidine Substitution : The 1-benzylpiperidine in analogs vs. the 1-[(benzothiazol-2-yl)methyl]piperidine in the target compound creates distinct steric environments, influencing target selectivity.
Pharmacokinetic Considerations
- Lipophilicity : The benzothiazole moiety likely increases logP values compared to tetrazole/thiazole analogs, enhancing membrane permeability but risking higher hepatic metabolism.
- Metabolic Stability : Thiazole and tetrazole groups may confer resistance to oxidative degradation, whereas benzothiazole could be susceptible to CYP450-mediated modifications.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-(1-{1-[(1,3-benzothiazol-2-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-phenylacetamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperidine functionalization : Coupling 1,3-benzothiazole to piperidin-4-yl via alkylation or reductive amination .
Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition .
Acetamide linkage : Reacting the pyrazole intermediate with 2-phenylacetyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) .
Key considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Q2. What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR : H and C NMR to verify substituent positions and piperidine/pyrazole ring conformations .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify characteristic amide C=O stretches (~1650–1680 cm) and benzothiazole C=N vibrations (~1600 cm) .
Advanced Synthesis and Optimization
Q. Q3. How can reaction yields be optimized for the piperidine-benzothiazole coupling step?
Methodological Answer:
- Catalyst screening : Use Pd/C or Ni catalysts for reductive amination; optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Post-reaction analysis : Quantify unreacted starting materials via HPLC and adjust stoichiometry iteratively .
Q. Q4. What computational tools aid in predicting regioselectivity during pyrazole ring formation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict 1,3-dipolar cycloaddition regiochemistry .
- Molecular docking : Simulate steric interactions between intermediates and catalysts (e.g., Cu(I) for click chemistry) .
Biological Activity and Mechanism
Q. Q5. How is the compound’s biological activity assessed in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorogenic substrates) .
- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
- Target validation : CRISPR/Cas9 knockouts to confirm on-target effects .
Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with modified benzothiazole (e.g., 6-fluoro substitution) or acetamide substituents (e.g., biphenyl vs. phenyl) .
- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical binding motifs .
Data Analysis and Contradictions
Q. Q7. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer:
- Batch variability checks : Re-synthesize compounds and validate purity via HPLC (>95%) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazolo-thiazole derivatives) to identify trends .
Q. Q8. What statistical methods are recommended for analyzing dose-response data?
Methodological Answer:
- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Stability and Formulation
Q. Q9. What strategies improve the compound’s stability in aqueous solutions?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) .
- pH optimization : Buffer solutions at pH 6.5–7.4 to minimize hydrolysis of the acetamide bond .
Q. Q10. How can degradation products be identified and quantified?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (HO) .
- LC-MS/MS : Compare degradation profiles with reference standards and fragment ion databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
